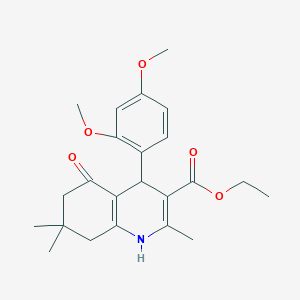
Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that belongs to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C23H29NO5
- Molar Mass : 399.48 g/mol
- CAS Number : [Not specified in the results]
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of hexahydroquinoline derivatives. For instance:
- A study indicated that certain polyhydroquinoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Among these derivatives, some demonstrated inhibition against Escherichia coli and Bacillus subtilis, suggesting that this compound may also possess similar effects .
Antioxidant Activity
The antioxidant potential of hexahydroquinoline derivatives has been investigated using various models:
- A study employing the DPPH radical scavenging model showed that several synthesized derivatives exhibited antioxidant activity ranging from 70% to 98%. This suggests that this compound may contribute to oxidative stress reduction .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of hexahydroquinolines indicates that modifications on these compounds can lead to enhanced biological activity:
- Compounds derived from hexahydroquinolines have shown promise in reducing inflammation in various models. The presence of methoxy groups in the structure may enhance their pharmacological profile by improving solubility and bioavailability .
Anticancer Activity
Hexahydroquinoline derivatives are also being studied for their potential anticancer effects:
- Some derivatives have been found to inhibit cancer cell proliferation in vitro. For instance, compounds similar to this compound have shown effectiveness against melanoma and non-small-cell lung cancer cells in preliminary studies .
Summary of Research Findings
Case Studies
- Antibacterial Study : A series of synthesized polyhydroquinoline derivatives were tested for antibacterial properties. Among them, certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced antimicrobial efficacy.
- Antioxidant Study : Research utilizing DPPH radical scavenging assays revealed that many polyhydroquinoline derivatives exhibited strong antioxidant capabilities. The study suggested that these compounds could be developed as immune boosters or protective agents against oxidative stress.
特性
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-7-29-22(26)19-13(2)24-16-11-23(3,4)12-17(25)21(16)20(19)15-9-8-14(27-5)10-18(15)28-6/h8-10,20,24H,7,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFZXCXADXDMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














